3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid
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Description
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.489. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group .
Mode of Action
The Fmoc group in the compound serves as a protective group for the amino group during peptide synthesis . It prevents unwanted side reactions from occurring by blocking the reactive sites. The Fmoc group can be removed under mildly basic conditions, allowing the amino group to participate in subsequent reactions .
Biochemical Pathways
The compound is likely involved in the biochemical pathway of peptide synthesis . The Fmoc group allows for the stepwise addition of amino acids in a controlled manner, leading to the formation of peptides with a specific sequence .
Pharmacokinetics
The compound’s stability at room temperature suggests that it may have good bioavailability.
Result of Action
The primary result of the compound’s action is the synthesis of peptides with a specific sequence . By protecting the amino group during synthesis, the compound allows for the controlled addition of amino acids, leading to the formation of peptides with a desired sequence .
Action Environment
The compound is stable at room temperature, suggesting that it can be stored and used under normal laboratory conditions . .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(2,23(24(28)29)17-10-4-3-5-11-17)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFHDMSVOGQLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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